molecular formula C11H9N3O2 B3049207 2-Amino-3-nitro-4-phenylpyridine CAS No. 198017-57-1

2-Amino-3-nitro-4-phenylpyridine

Cat. No.: B3049207
CAS No.: 198017-57-1
M. Wt: 215.21 g/mol
InChI Key: LRWZHTAZIWRKOZ-UHFFFAOYSA-N
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Description

2-Amino-3-nitro-4-phenylpyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of an amino group at the 2-position, a nitro group at the 3-position, and a phenyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-nitro-4-phenylpyridine can be achieved through several methodsThe nitration can be carried out using dinitrogen pentoxide (N2O5) in an organic solvent such as liquid sulfur dioxide (SO2) at low temperatures . The resulting nitro compound can then be subjected to reductive amination to introduce the amino group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-nitro-4-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: SnCl2/HCl for nitro group reduction.

    Substitution: Various nucleophiles under basic or acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

    Reduction: 2,3-Diamino-4-phenylpyridine.

    Substitution: 2-Substituted-3-nitro-4-phenylpyridines.

    Oxidation: 2-Amino-3-nitroso-4-phenylpyridine.

Mechanism of Action

The mechanism of action of 2-Amino-3-nitro-4-phenylpyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds and participate in nucleophilic reactions, affecting enzyme activity and protein function . The phenyl group contributes to the compound’s hydrophobic interactions and binding affinity with target molecules.

Comparison with Similar Compounds

2-Amino-3-nitro-4-phenylpyridine can be compared with other nitropyridine derivatives, such as:

The presence of both the nitro and phenyl groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

3-nitro-4-phenylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-11-10(14(15)16)9(6-7-13-11)8-4-2-1-3-5-8/h1-7H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWZHTAZIWRKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442758
Record name 2-Amino-3-nitro-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198017-57-1
Record name 2-Amino-3-nitro-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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